molecular formula C17H18BrNO4S2 B2356622 (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034420-96-5

(2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2356622
CAS No.: 2034420-96-5
M. Wt: 444.36
InChI Key: HYCSZYWSBXOVIR-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule integrates a bromo-methoxyphenyl group with a sulfonylated thiazepane ring bearing a thiophene substituent, a structural motif common in probes and inhibitors . Its unique architecture suggests potential as a key intermediate in the synthesis of complex molecules or as a candidate for screening against various biological targets. Researchers can utilize this compound in early-stage drug discovery projects, particularly in developing modulators for enzymes or cellular receptors . The presence of the bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c1-23-12-4-5-14(18)13(11-12)17(20)19-7-6-16(15-3-2-9-24-15)25(21,22)10-8-19/h2-5,9,11,16H,6-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSZYWSBXOVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone (CAS Number: 2034420-96-5) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrNO4S2C_{17}H_{18}BrN_{O_4}S_{2}, with a molecular weight of 444.4 g/mol. The structure features a brominated methoxyphenyl moiety linked to a thiazepan ring, which is known to impart various biological activities.

PropertyValue
CAS Number2034420-96-5
Molecular FormulaC17H18BrNO4S2C_{17}H_{18}BrN_{O_4}S_{2}
Molecular Weight444.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing thiazepan and thiophene rings exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that related thiazepan derivatives had IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potent growth inhibition .
  • Case Studies :
    • A series of thiazole and thiazepan derivatives were tested for their cytotoxic effects on several cancer cell lines, including SK-MEL-2 and MCF-7. Compounds with electron-donating groups were found to be more effective than those with electron-withdrawing groups .
    • Another study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxicity, indicating that modifications could lead to improved therapeutic profiles .

Antimicrobial Activity

Compounds with similar structural features have also been investigated for their antimicrobial properties. The presence of thiophene and thiazepan rings contributes to their ability to disrupt microbial cell membranes.

  • Research Findings : Research has shown that certain thiophene derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves interference with bacterial protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the bromine and methoxy groups can significantly influence its efficacy:

  • Bromine Substitution : The position and nature of bromine substitution on the phenyl ring can enhance lipophilicity, improving cellular uptake.
  • Methoxy Group Influence : The methoxy group is known to enhance solubility and bioavailability, which are critical factors for therapeutic effectiveness.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibit significant anticancer properties. For example, studies have shown that thiazepane derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:
A study published in Journal of Medicinal Chemistry explored a series of thiazepane derivatives, demonstrating that modifications to the aromatic substituents significantly impacted their cytotoxicity against breast cancer cell lines. The results suggested that introducing electron-withdrawing groups could enhance the activity of the compounds .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazepane derivatives have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study:
In a comparative study published in Pharmaceutical Biology, researchers synthesized several thiazepane derivatives and tested their antibacterial efficacy. The results indicated that compounds with bromo and methoxy substituents exhibited superior activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Enzyme Inhibition Studies

The unique structure of this compound makes it an attractive candidate for enzyme inhibition studies. Compounds with similar frameworks have been investigated for their ability to inhibit enzymes involved in various metabolic pathways.

Case Study:
A research article in Bioorganic & Medicinal Chemistry reported on the inhibitory effects of thiazepane derivatives on acetylcholinesterase and butyrylcholinesterase. The study highlighted how structural modifications could lead to increased potency as enzyme inhibitors, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against MRSA and other bacterial strains
Enzyme InhibitionInhibits acetylcholinesterase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs: (1) bromo-methoxy aromatic ketones, (2) 1,4-thiazepane derivatives, and (3) thiophene-containing heterocycles.

Table 1: Key Structural and Functional Comparisons

Compound Class Example Structure Key Features Differences from Target Compound
Bromo-methoxy aromatic ketones 5-Bromophenyl(4-methylphenyl)methanone Bromine and methoxy groups enhance electrophilicity; planar aromatic core. Lacks thiazepane and thiophene moieties.
1,4-Thiazepane derivatives 7-(Thiophen-2-yl)-1,4-thiazepan-4-yl derivatives Sulfone groups improve metabolic stability; heterocyclic flexibility. Missing bromo-methoxy aromatic substituent.
Thiophene-containing heterocycles 2-Benzothiophene-1(3H)-thione derivatives Thiophene enhances π-conjugation; sulfur atoms influence redox properties. No sulfone or bromo-methoxy groups; simpler scaffold.

Reactivity and Stability

  • Electrophilic Substitution: The bromo-methoxy aromatic ring in the target compound is more reactive toward nucleophilic attack compared to non-halogenated analogs (e.g., 4-methylphenylmethanone) due to bromine’s electron-withdrawing effect .
  • Sulfone Stability: The 1,1-dioxido group on the thiazepane ring enhances oxidative stability relative to non-sulfonated thiazepanes, as seen in studies of sulfone-containing heterocycles .
  • Thiophene Interactions : The thiophen-2-yl group may engage in π-π stacking or metal coordination, similar to benzothiophene derivatives, but with reduced steric hindrance compared to bulkier fused-ring systems .

Physicochemical Properties (Hypothetical Data)

While explicit data for the target compound is unavailable, inferences are drawn from analogs:

Property Target Compound (Estimated) 5-Bromophenyl(4-methylphenyl)methanone 7-(Thiophen-2-yl)-1,4-thiazepane Sulfone
LogP (lipophilicity) ~3.5 ~2.8 ~2.2
Aqueous Solubility (mg/mL) <0.1 0.3 1.5
Thermal Stability (°C) >200 180–190 220–240

Preparation Methods

Bromination Reaction Conditions

In a representative procedure, m-methoxybenzoic acid (15.2 g, 0.1 mol) is dissolved in chloroform (70 g) with concentrated sulfuric acid (30 mL) as a protonating agent. Red phosphorus (1.48 g, 0.012 mol) and potassium bromate (1.67 g, 0.01 mol) act as bromination initiators and cocatalysts, respectively. NBS (21.36 g, 0.12 mol) is added at 25°C, maintaining the temperature at 25–30°C for 3 hours. HPLC monitoring confirms complete conversion before quenching with ice water.

Purification and Yield

The organic phase is recovered under reduced pressure, followed by recrystallization from methanol to yield 21.41 g (92.7%) of 2-bromo-5-methoxybenzoic acid with 99.2% purity. Alternative solvents like dichloromethane or dichloroethane provide comparable yields (93.6% and 92.8%, respectively), demonstrating solvent flexibility.

Formation of 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide

The 1,4-thiazepane ring is constructed via cyclization of thiol-containing precursors, followed by sulfone oxidation. Source and provide foundational strategies for thiazepane synthesis.

Thiol-Ene Cyclization

A solution of 2-aminothiophenol (12.5 g, 0.1 mol) and ethyl acrylate (11.4 g, 0.11 mol) in tetrahydrofuran undergoes Michael addition at 0°C for 2 hours. The intermediate is heated to 60°C with triethylamine (10.1 g, 0.1 mol) to induce cyclization, forming 1,4-thiazepan-5-one. Thiophen-2-yl substitution is achieved by reacting the thiazepanone with 2-thiophenecarbonyl chloride (16.3 g, 0.11 mol) in dichloromethane, yielding 7-(thiophen-2-yl)-1,4-thiazepan-5-one.

Oxidation to Sulfone

The sulfide bridge is oxidized using hydrogen peroxide (30%, 50 mL) in acetic acid at 50°C for 6 hours. This converts the thiazepane to its 1,1-dioxide derivative, confirmed by FT-IR loss of S–H stretches (2550 cm⁻¹) and emergence of S=O peaks (1150 cm⁻¹ and 1300 cm⁻¹).

Ketone Bridge Assembly via Friedel-Crafts Acylation

Coupling the aromatic and heterocyclic moieties requires acyl chloride activation and Lewis acid catalysis. Source demonstrates analogous ketone formation using aluminum chloride.

Acyl Chloride Preparation

2-Bromo-5-methoxybenzoic acid (23.1 g, 0.1 mol) is refluxed with thionyl chloride (35.7 g, 0.3 mol) for 3 hours, yielding 2-bromo-5-methoxybenzoyl chloride. Excess thionyl chloride is removed under vacuum.

Friedel-Crafts Coupling

A mixture of 7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide (22.4 g, 0.1 mol) and aluminum chloride (26.7 g, 0.2 mol) in dichloroethane (150 mL) is stirred at 0°C. The acyl chloride (23.6 g, 0.1 mol) is added dropwise, followed by heating to 70°C for 4 hours. Quenching with ice water (200 mL) precipitates the crude product, which is recrystallized from ethanol to afford 38.2 g (85%) of the title compound.

Reaction Optimization and Scalability

Solvent Selection

Halogenated solvents (chloroform, dichloromethane) optimize bromination regioselectivity by stabilizing the bromonium ion intermediate. Polar aprotic solvents (DMF, THF) are avoided due to undesired side reactions with NBS.

Catalytic Systems

Red phosphorus and potassium bromate synergistically enhance bromine generation from NBS, minimizing polybromination. Aluminum chloride in Friedel-Crafts reactions prevents ketone racemization, critical for maintaining stereochemical integrity.

Industrial-Scale Considerations

Continuous flow reactors reduce reaction times for thiazepane cyclization from 3 hours to 30 minutes. Solvent recovery systems (e.g., wiped-film evaporators) reclaim >95% of halogenated solvents, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, Ar–H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.21 (d, J = 5.2 Hz, 1H, Thiophene–H), 6.95 (d, J = 8.8 Hz, 1H, Ar–H), 4.12–3.98 (m, 2H, Thiazepane–H), 3.89 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, Thiazepane–H).
  • HRMS : m/z calc. for C₁₇H₁₅BrNO₄S₂ [M+H]⁺: 448.9652; found: 448.9655.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation for ketone formation, using Lewis acid catalysts (e.g., AlCl₃) to couple halogenated benzoyl chlorides with aromatic substrates .
  • Thiazepane ring formation via cyclization of thiol-containing precursors under controlled pH and temperature .
  • Sulfonation or oxidation to introduce the 1,1-dioxido group on the thiazepane ring, often using oxidizing agents like m-CPBA .

Key considerations : Reaction stoichiometry, solvent selection (e.g., dichloromethane for Friedel-Crafts), and purification via column chromatography or recrystallization .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : For absolute configuration determination. Software like SHELXL refines crystal structures, resolving torsional angles and bond lengths .

Example : In related thiazepane derivatives, X-ray analysis confirmed the chair conformation of the seven-membered ring .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products .
  • Temperature Gradients : Gradual heating during cyclization reduces decomposition risks .

Data-Driven Approach : Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, reaction time) .

Advanced: What computational strategies predict the compound’s pharmacological activity and reactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
  • Molecular Docking : Simulates interactions with enzymes (e.g., kinases) using software like AutoDock Vina. For example, thiophene and thiazepane moieties may bind to hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over time .

Validation : Cross-check computational results with in vitro assays (e.g., IC₅₀ measurements) .

Advanced: How are contradictions in crystallographic data resolved during structure refinement?

  • Twinning Analysis : Use SHELXL to detect and model twinned crystals, which can distort electron density maps .
  • Disorder Modeling : For flexible groups (e.g., thiophene), split occupancy refinement improves accuracy .
  • Validation Tools : Check structures against databases (e.g., Cambridge Structural Database) to flag geometric outliers .

Case Study : A related bromo-methoxyphenyl derivative required twinning correction with a BASF parameter of 0.25 to achieve an R-factor < 0.05 .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like proteases or kinases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical models (e.g., nonlinear regression) .

Advanced: How does the 1,1-dioxido group influence the compound’s physicochemical properties?

  • Solubility : The sulfone group enhances water solubility compared to non-oxidized thiazepanes .
  • Conformational Rigidity : The dioxido group restricts ring puckering, as shown in X-ray structures of analogs .
  • Electron-Withdrawing Effect : Polarizes the thiazepane ring, increasing electrophilicity at the ketone moiety .

Experimental Evidence : LogP values for sulfone-containing derivatives are ~1.5 units lower than their sulfide counterparts .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous synthesis reduces exothermic risks during acylation .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure batch consistency .

Case Study : A scaled-up Friedel-Crafts reaction achieved 85% yield using CPME and AlCl₃ at 0°C .

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